1H-1,2,4-Triazole-1-butanamine

描述

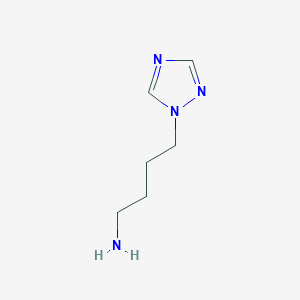

1H-1,2,4-Triazole-1-butanamine is a heterocyclic compound containing a triazole ring and a butanamine side chain

准备方法

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-1-butanamine can be synthesized through several methods. One common approach involves the substitution reaction between substituted benzyl bromides and 1H-1,2,4-triazole . Another method includes the reaction between 1,4-dibromobutane and phenol, followed by further substitution reactions . These reactions typically require controlled conditions such as specific temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

化学反应分析

Types of Reactions: 1H-1,2,4-Triazole-1-butanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can produce amine derivatives.

科学研究应用

Pharmaceutical Applications

The 1,2,4-triazole scaffold is recognized for its broad pharmacological activities. Compounds derived from this structure exhibit properties such as antifungal, antibacterial, anticancer, and anti-inflammatory effects. The following table summarizes key pharmacological applications of 1H-1,2,4-triazole derivatives:

| Activity | Examples | Mechanism/Notes |

|---|---|---|

| Antifungal | Fluconazole | Inhibits fungal cell membrane synthesis |

| Antiviral | Ribavirin | Inhibits viral RNA synthesis |

| Anticancer | Carboxyamidotriazole (CAI) | Inhibits tumor growth and angiogenesis |

| Antibacterial | Cefatrizine | Targets bacterial cell wall synthesis |

| Anti-inflammatory | Various derivatives | Modulates inflammatory pathways |

Case Studies in Pharmacology

- Fluconazole : A triazole antifungal agent that has been extensively used to treat systemic fungal infections. Its mechanism involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.

- Ribavirin : An antiviral drug that has shown efficacy against a range of RNA viruses. It acts by interfering with viral RNA metabolism.

- Carboxyamidotriazole (CAI) : This compound has demonstrated potential in cancer therapy by inhibiting angiogenesis and tumor growth through the modulation of calcium signaling pathways.

Agrochemical Applications

The utility of 1H-1,2,4-triazole derivatives extends to agricultural chemistry as well. They are employed as fungicides and herbicides due to their ability to disrupt biological processes in pests and pathogens.

| Application Type | Examples | Mechanism/Notes |

|---|---|---|

| Fungicides | Triazole-based compounds like tebuconazole | Inhibit sterol biosynthesis in fungi |

| Herbicides | Various triazole derivatives | Disrupt plant growth regulators |

Industrial Applications

Beyond pharmaceuticals and agriculture, 1H-1,2,4-triazoles find applications in material science and chemical synthesis:

- Corrosion Inhibitors : Certain triazole compounds effectively protect metals from corrosion by forming protective films on surfaces.

- Ionic Liquids : Triazoles are used in the development of ionic liquids for various applications including catalysis and solvent systems.

作用机制

The mechanism by which 1H-1,2,4-Triazole-1-butanamine exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring’s nitrogen atoms play a crucial role in stabilizing intermediates during these interactions .

相似化合物的比较

1H-1,2,4-Triazole-1-butanamine can be compared with other triazole derivatives such as:

1H-1,2,3-Triazole: Known for its use in click chemistry and as a pharmacophore in drug design.

1H-1,2,4-Triazole: Similar in structure but differs in the position of nitrogen atoms, affecting its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for further study and development.

生物活性

1H-1,2,4-Triazole-1-butanamine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiparasitic, and potential therapeutic effects, supported by case studies and research findings.

Overview of 1H-1,2,4-Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The 1H-1,2,4-triazole structure is particularly significant due to its ability to interact with various biological targets. Compounds in this class have been investigated for their potential as pharmaceuticals due to their broad-spectrum biological activity.

Antimicrobial Activity

1H-1,2,4-Triazole derivatives have shown significant antimicrobial properties. A study indicated that compounds with the triazole ring exhibit multidirectional biological activity against various pathogens:

- Bacterial Activity : Research demonstrated that 1H-1,2,4-triazoles possess notable antibacterial effects against Gram-positive bacteria such as Bacillus subtilis, with selectivity against resistant strains . The introduction of substituents like bromine at specific positions enhanced their efficacy.

- Fungal Activity : Triazoles are widely used as antifungal agents. They inhibit the synthesis of ergosterol in fungal cell membranes, making them effective against a range of fungal infections.

Antiparasitic Activity

Recent studies have highlighted the potential of triazole derivatives in treating parasitic diseases:

- Trypanosomiasis : A series of 3-nitro-1H-1,2,4-triazole-based compounds were evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds exhibited IC50 values ranging from 40 nM to 1.97 µM with selectivity indices (SI) as high as 1320 . Notably, one compound demonstrated significant in vivo efficacy at low doses (2 mg/kg/day) over an extended treatment period .

The biological activity of 1H-1,2,4-triazole derivatives is often attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : Triazoles have been shown to inhibit enzymes critical for pathogen survival. For example, they can inhibit DNA gyrase in bacteria, leading to disrupted DNA replication and cell death .

- Receptor Binding : Certain triazole derivatives exhibit high binding affinity for human receptors such as the corticotropin-releasing factor receptor (CRF1), indicating potential therapeutic applications in stress-related disorders .

Case Studies and Research Findings

Several studies provide insights into the effectiveness and application of 1H-1,2,4-triazole derivatives:

| Study | Compound | Target Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Chen et al. (2013) | NTLA-1 | T. cruzi | 0.14 | >200 |

| Gall et al. (2022) | Various triazoles | Bacillus subtilis | <10 | Not specified |

| Romagnoli et al. (2010) | Compound 27b | Endothelial cells | N/A | N/A |

These findings underscore the potential of triazole derivatives not only in treating infections but also in modulating cellular processes relevant to cancer and inflammation.

属性

IUPAC Name |

4-(1,2,4-triazol-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGUMQCGJDHHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402621 | |

| Record name | 1H-1,2,4-Triazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100468-21-1 | |

| Record name | 1H-1,2,4-Triazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。